"4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline" solubility in organic solvents
"4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline" solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline
Executive Summary
Solubility is a critical physicochemical parameter that dictates the performance of a compound in both research and development settings, profoundly influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical applications. This guide focuses on 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline, a molecule of interest for which public solubility data is scarce. In the absence of an established dataset, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals. It provides a robust framework for predicting, experimentally determining, and understanding the solubility of this compound in various organic solvents. By integrating theoretical principles with actionable, industry-standard experimental protocols, this guide empowers researchers to generate reliable solubility data, ensuring the integrity and success of their scientific endeavors.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of process development and formulation science. For 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline, understanding its behavior in organic solvents is paramount for a range of applications, including:
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Synthetic Chemistry: Optimizing reaction conditions, controlling reaction rates, and facilitating product purification through crystallization.
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Analytical Chemistry: Developing accurate quantification methods using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
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Drug Development: Influencing formulation strategies, dissolution rates, and ultimately, the bioavailability of a potential therapeutic agent.
Low solubility can lead to significant challenges, such as unreliable results in biological assays and difficulties in achieving desired concentrations for formulation.[1] Therefore, a thorough characterization of a compound's solubility profile is not merely a data-gathering exercise but a fundamental step in risk mitigation and project advancement.
Molecular Profile and Theoretical Solubility Assessment
A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a useful heuristic, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds dissolve in nonpolar solvents.[2][3] To apply this principle, we must first dissect the key physicochemical features of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline.
Table 1: Physicochemical Properties of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline
| Property | Value/Prediction | Implication for Solubility |
| Chemical Formula | C₁₅H₁₆N₂O₂S | --- |
| Molecular Weight | 304.37 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| Structure | (See Figure 1) | Contains both polar and nonpolar regions, suggesting a nuanced solubility profile. |
| Hydrogen Bond Donors | 2 (from the aniline -NH₂) | Capable of donating hydrogen bonds, enhancing solubility in protic solvents (e.g., alcohols).[4] |
| Hydrogen Bond Acceptors | 4 (2 from sulfonyl -O, 1 from sulfonyl -N, 1 from aniline -N) | Capable of accepting hydrogen bonds, increasing affinity for both protic and some aprotic polar solvents.[4] |
| Predicted LogP | 2.5 - 3.5 (Varies by algorithm) | Indicates moderate lipophilicity, suggesting a balance between aqueous and organic solvent solubility.[5] |
| Functional Groups | Sulfonamide, Aniline, Dihydroquinoline | The polar sulfonamide and aniline groups contrast with the more nonpolar dihydroquinoline bicyclic system. |
Figure 1: Chemical Structure of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline
Solubility Prediction by Solvent Class:
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Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The presence of two hydrogen bond donors (-NH₂) and multiple acceptor sites makes strong interactions with protic solvents likely.[2] Therefore, moderate to good solubility is predicted in these solvents.
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Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can accept hydrogen bonds but do not donate them. The compound's hydrogen bond donating amine group and the strong dipole moments of these solvents should facilitate dissolution.[6] Dimethyl sulfoxide (DMSO) is often an excellent solvent for a wide range of organic molecules and is expected to be highly effective here. Good to excellent solubility is predicted.
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Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The molecule possesses significant polarity due to the sulfonamide and aniline moieties. The large, nonpolar dihydroquinoline ring is not sufficient to overcome these polar features.[7] Consequently, solubility is expected to be low to very poor in nonpolar solvents like hexane.[8] Solvents with intermediate polarity like dichloromethane may show slight solubility.
This theoretical assessment provides a rational basis for selecting an appropriate range of solvents for experimental verification.
Experimental Determination of Solubility: A Validated Approach
While predictions are invaluable for guidance, they must be confirmed by empirical data. In drug discovery and development, two primary types of solubility assays are employed: kinetic and thermodynamic.[9][10] Each provides different but complementary information.
Kinetic vs. Thermodynamic Solubility
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Kinetic Solubility: This high-throughput method measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous or organic medium.[10][11] It reflects the solubility of the amorphous or metastable form and is highly relevant for early-stage discovery, where it helps flag compounds that might precipitate in biological assays.[9]
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Thermodynamic Solubility: This method measures the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[12] It is a lower-throughput, "gold standard" measurement crucial for late-stage development, formulation, and regulatory filings, as it represents the maximum amount of a compound that can remain dissolved over time.[1][13]
The following diagram illustrates the decision-making process and workflow for determining the solubility of a novel compound.
Caption: Workflow for Solubility Assessment.
Protocol: Thermodynamic (Shake-Flask) Solubility Assay
This protocol is the definitive method for determining the equilibrium solubility and is compliant with principles outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH).[14][15]
Objective: To determine the maximum concentration of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline that can be dissolved in a selection of organic solvents at equilibrium at a specified temperature (e.g., 25°C).
Materials:
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4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline (solid, crystalline powder)[16]
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Selected organic solvents (e.g., DMSO, Ethanol, Acetonitrile, Toluene) of high purity
-
Glass vials with screw caps (e.g., 1.5-4 mL)
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Analytical balance
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Thermomixer or orbital shaker with temperature control
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Centrifuge
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Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
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HPLC system with UV or MS detector
Methodology:
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Preparation: Accurately weigh an excess amount of the solid compound (e.g., 2-5 mg) into a glass vial.[12] The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
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Equilibration: Cap the vials securely and place them in a thermomixer or shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[12][13]
-
Phase Separation: After incubation, visually inspect the vials to confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[12]
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining particulates, filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis.[1]
-
Dilution: Prepare a series of accurate dilutions of the filtered supernatant using the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Create a standard curve using known concentrations of the compound to accurately quantify the concentration in the saturated solution.[12][13]
-
Calculation: Calculate the solubility in units such as mg/mL or molarity (mol/L), taking into account the dilution factors.
This self-validating protocol ensures trustworthiness because the final saturated state is confirmed by the presence of excess solid, and quantification is performed against a calibrated standard curve.
Data Presentation and Interpretation
All quantitative results should be compiled into a clear, concise table for easy comparison across different solvents.
Table 2: Hypothetical Solubility Data for 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline at 25°C
| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent | > 100 |
| Acetone | Polar Aprotic | Good | 25 - 50 |
| Acetonitrile (ACN) | Polar Aprotic | Good | 10 - 25 |
| Ethanol | Polar Protic | Moderate-Good | 5 - 15 |
| Methanol | Polar Protic | Moderate-Good | 10 - 20 |
| Dichloromethane (DCM) | Nonpolar (Slightly Polar) | Low | 1 - 5 |
| Toluene | Nonpolar | Poor | < 0.1 |
| Hexane | Nonpolar | Poor | < 0.01 |
Interpretation: The experimental results would be analyzed in the context of the theoretical predictions. For instance, high solubility in DMSO and DMF would align with the polar aprotic character and hydrogen bond accepting capability of these solvents. Moderate solubility in alcohols would confirm the importance of the compound's hydrogen bond donating and accepting features. Conversely, poor solubility in hexane and toluene would validate the prediction that the molecule's overall polarity prevents it from interacting favorably with nonpolar solvents.[8]
Conclusion
This guide provides a comprehensive framework for understanding and determining the organic solvent solubility of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline. By combining a theoretical analysis of its molecular structure with robust, validated experimental protocols, researchers can confidently generate the critical data needed for synthesis optimization, analytical method development, and advanced formulation work. The methodologies described herein are grounded in established scientific principles and represent best practices in the pharmaceutical and chemical industries, ensuring that the resulting data is both reliable and fit for purpose.
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